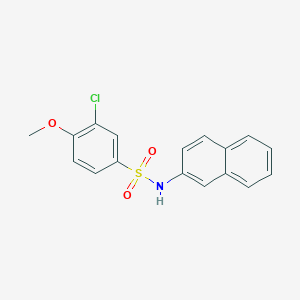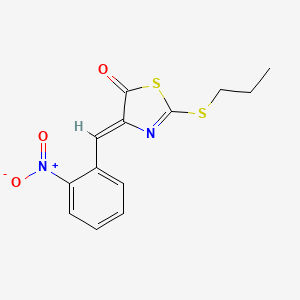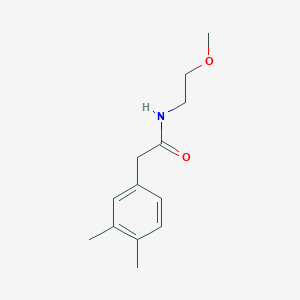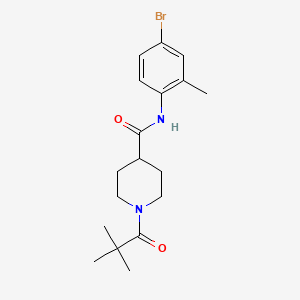![molecular formula C21H25NO5S B4584328 isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions that yield various heterocyclic compounds. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophene with arylidenemalononitriles can produce benzothieno[2,3-d]pyrimidine derivatives, demonstrating the versatility in synthesizing complex thiophene-based compounds (Youssef, 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and varied. For example, the synthesis and structural analysis of a novel thiophene-containing compound revealed insights into its molecular geometry, stabilized by intramolecular interactions, offering a glimpse into the intricate structural aspects of such molecules (Mabkhot et al., 2016).
Chemical Reactions and Properties
Thiophene derivatives engage in diverse chemical reactions, leading to a wide range of products. The recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with thiourea, for example, resulted in the formation of novel compounds, highlighting the reactive versatility of such derivatives (Dmitriev et al., 2011).
Physical Properties Analysis
The physical properties of thiophene derivatives can be influenced by their molecular structure and functional groups. Although specific data on "isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" are not provided, research on similar compounds offers insights into how molecular modifications can impact properties like solubility, boiling points, and melting points.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific reactions, are central to their application in chemical synthesis. For example, studies on the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate showcase the compound's ability to participate in complex chemical transformations, leading to the synthesis of polyfunctionalized quinolines (Tominaga et al., 1994).
Aplicaciones Científicas De Investigación
Functionalization and Esterification Techniques
Research on thiophene derivatives and similar compounds involves advanced functionalization and selective esterification methods. For example, a study on 3,4-ethylenedioxythiophene functionalized with tetrathiafulvalene highlights selective esterification processes important for developing conducting polymers and materials with specific electronic properties (Zhang et al., 2014).
Development of Polymeric Materials
The synthesis of hyperbranched aromatic polyimides from monomers related to the compound of interest points to applications in creating new polymeric materials with unique properties, such as solubility and high molecular weight, useful in various industrial and technological applications (Yamanaka et al., 2000).
Synthesis of Cyclopropane Derivatives
The compound's structural aspects related to cyclopropane synthesis show relevance in organic synthesis, providing insights into diastereoselective synthesis techniques. Such methods are crucial for creating compounds with specific three-dimensional configurations, impacting their physical, chemical, and biological properties (Krief et al., 1998).
Enzyme Inhibition for Therapeutic Applications
Although direct medicinal applications are excluded as per the requirements, research on structurally related compounds demonstrates the potential for thiophene derivatives in inhibiting enzymes like carbonic anhydrase, which is relevant in treating conditions such as glaucoma, epilepsy, and mountain sickness. This suggests that compounds with similar thiophene structures could be explored for therapeutic purposes (Boztaş et al., 2019).
Microwave-Assisted Synthesis
Microwave irradiation techniques in synthesizing thieno[2,3-d]pyrimidines indicate advancements in reaction methodologies, offering faster and more efficient synthesis routes for thiophene derivatives and related compounds. This approach can significantly benefit the rapid development of materials and drugs by reducing reaction times and improving yields (Davoodnia et al., 2009).
Propiedades
IUPAC Name |
propan-2-yl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-12(2)27-21(24)19-14-6-5-7-17(14)28-20(19)22-18(23)11-13-8-9-15(25-3)16(10-13)26-4/h8-10,12H,5-7,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWYHUGRJWAHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)


![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)